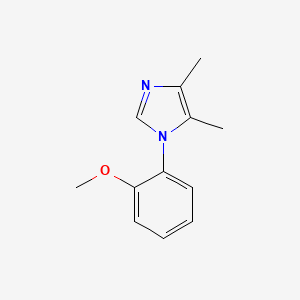
(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans. These compounds are characterized by a furan ring that is partially saturated, meaning it contains both single and double bonds. The specific structure of this compound includes a butenyl group and a methyl group attached to the furan ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can be achieved through various organic synthesis techniques. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, starting from a butenyl-substituted alcohol, the compound can be cyclized using a strong acid like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound might involve more efficient and scalable methods. This could include the use of catalytic processes to enhance the yield and selectivity of the desired product. For instance, metal catalysts such as palladium or platinum could be used to facilitate the cyclization reaction.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the furan ring to single bonds, leading to a fully saturated furan ring.
Substitution: The butenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a fully saturated furan ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential biological activity. Compounds with furan rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,5R)-5-(But-3-en-1-yl)-3-methyldihydrofuran-2(3H)-one would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
Dihydrofurans: Other dihydrofuran compounds with different substituents.
Furans: Fully unsaturated furan compounds.
Tetrahydrofurans: Fully saturated furan compounds.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(3R,5R)-5-but-3-enyl-3-methyloxolan-2-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h3,7-8H,1,4-6H2,2H3/t7-,8-/m1/s1 |
Clave InChI |
ZXSDHZGYVHAOFO-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](OC1=O)CCC=C |
SMILES canónico |
CC1CC(OC1=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11790780.png)




![2-([1,1'-Biphenyl]-4-yl)-3-(ethylsulfonyl)-1H-pyrrole](/img/structure/B11790806.png)

![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)






